

Chemical Identity and Structural Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Cat. No.:	B010641

[Get Quote](#)

2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline is a highly fluorinated aromatic amine. Its structure suggests its utility as a chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The presence of multiple fluorine atoms can significantly influence the compound's reactivity, bioavailability, and metabolic stability in derivative molecules.^[1] However, these same structural features necessitate a cautious approach to its handling, as fluorinated anilines can present significant health hazards.

Hazard Identification and Analysis (Based on Analog Data)

Based on the data for 2,6-Difluoroaniline, the compound is classified as hazardous.^[2] The primary concerns are its flammability and its toxicity upon exposure through multiple routes.

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 4	H227: Combustible liquid.[3]
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[3][4]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin.[3][4]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled.[3][4]
Skin Irritation	Category 2	H315: Causes skin irritation.[3]
Eye Irritation	Category 2A	H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity	Category 3	H335: May cause respiratory irritation.[2][3]

Key Toxicological Concerns:

- **Methemoglobinemia:** A significant risk associated with aniline compounds is the formation of methemoglobin in the blood, which impairs oxygen transport.[5] Symptoms can include dizziness, headache, cyanosis (bluish skin), rapid heart rate, and in severe cases, unconsciousness and death.[5]
- **Organ Toxicity:** The central nervous system and blood-forming organs are potential targets. [5]
- **Irritation:** The compound is an irritant to the skin, eyes, and respiratory system.[2][3]
- **Unknown Properties:** The toxicological properties of many complex chemical intermediates have not been fully investigated.[2][5] A lack of data does not imply a lack of hazard.

Experimental Protocols for Safe Handling and Storage

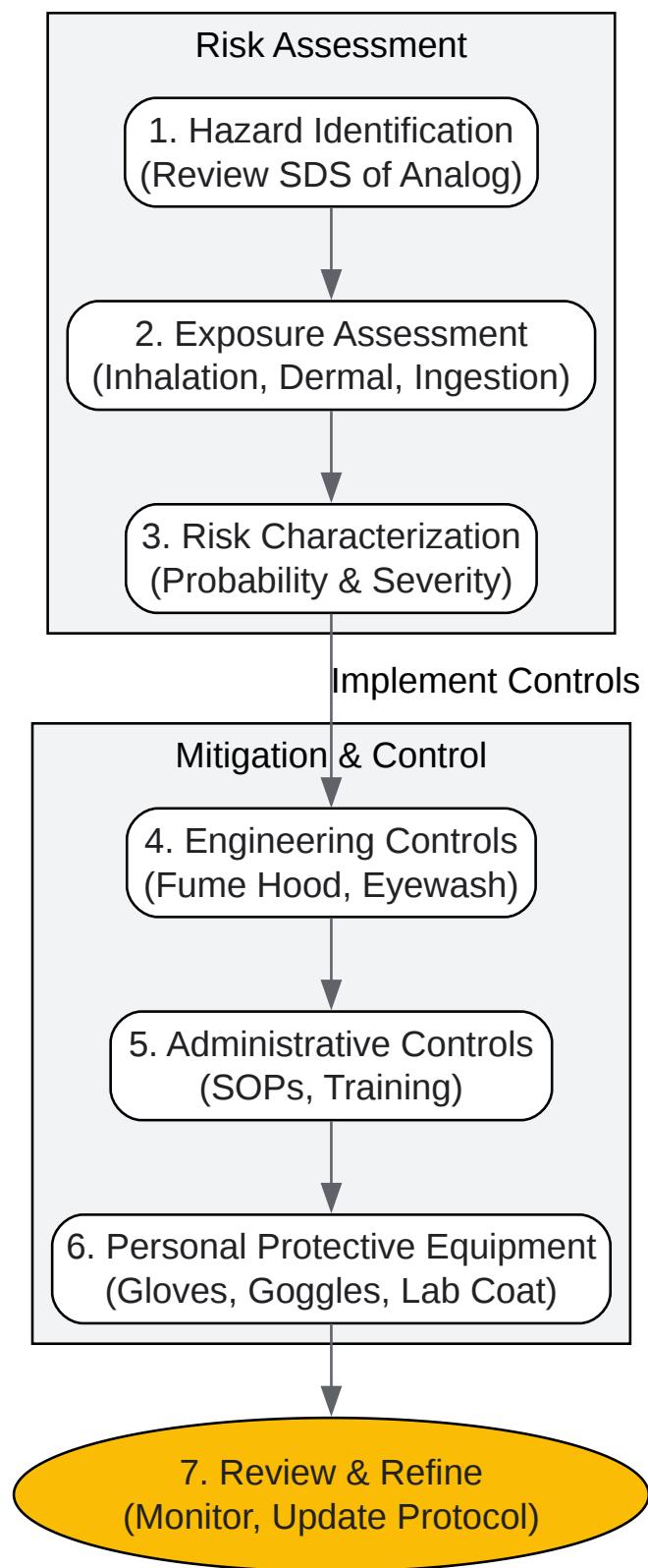
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

The primary causality behind prioritizing engineering controls is their ability to isolate the handler from the hazard.

- Ventilation: All manipulations of 2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline must be conducted in a certified chemical fume hood to keep airborne concentrations below acceptable levels.^[5] The ventilation system should be explosion-proof.^[2]
- Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.^{[5][6]}

Step-by-Step Handling Protocol


- Preparation: Before starting work, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.
- Donning PPE: Wear all required PPE as detailed in Table 2. Gloves must be inspected for integrity before use.
- Grounding: Ground and bond containers when transferring the material to prevent static discharge, which can be an ignition source.^{[2][5]}
- Tool Selection: Use only spark-proof tools made from non-ferrous materials (e.g., brass, bronze).^[2]
- Dispensing: When dispensing, avoid generating mists or aerosols.^[3] Pour slowly and carefully.
- Container Management: Keep the container tightly closed when not in use.^[5]
- Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if no contact is suspected.^[3] Do not eat, drink, or smoke in the laboratory area.^[3]
- Decontamination: Decontaminate all equipment and the work area after use.

Storage Protocol

- Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5]
- Container: Keep in a tightly closed, properly labeled container.[3]
- Incompatibilities: Isolate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5]
- Ignition Sources: The storage area must be free of heat, sparks, open flames, and other ignition sources.[3][5]

Risk Assessment and Mitigation Workflow

The following diagram illustrates the logical flow for a comprehensive risk assessment when working with this chemical.

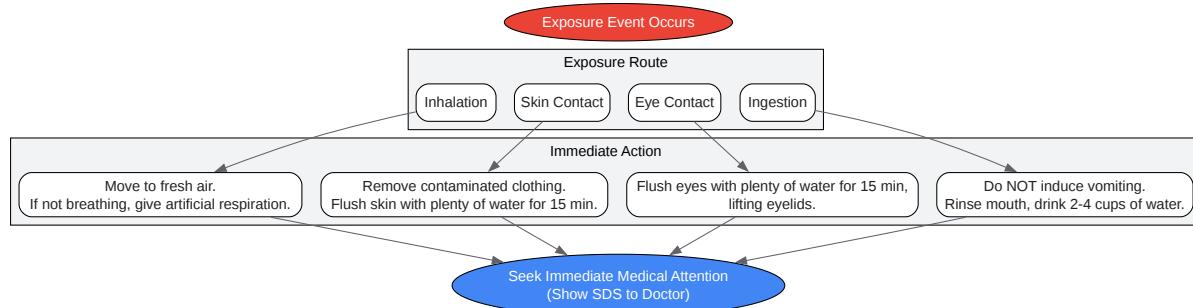
[Click to download full resolution via product page](#)

Caption: Workflow for chemical risk assessment and mitigation.

Exposure Controls and Personal Protection

Exposure limits for this specific compound have not been established. Therefore, exposure must be minimized to the lowest achievable level.

Table 2: Personal Protective Equipment (PPE) Requirements


Body Part	Protection	Standard/Specification	Causality
Eyes/Face	Chemical splash goggles and face shield	OSHA 29 CFR 1910.133 or EN166	Prevents eye irritation or serious damage from splashes. [6]
Skin	Appropriate protective gloves (e.g., nitrile) and a lab coat	Prevents skin contact, which can cause irritation and systemic toxicity. [5]	
Respiratory	NIOSH/MSHA or EN 149 approved respirator	OSHA 29 CFR 1910.134 or EN 149	Required if ventilation is inadequate or if mists/aerosols are generated. [5]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

The following diagram outlines the decision-making process for first aid.

[Click to download full resolution via product page](#)

Caption: Decision-making flowchart for first-aid response.

- Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[5]
- Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
- Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[5]

In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet.[3]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
- Specific Hazards: The compound is combustible.[3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[5]
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

- Evacuate: Evacuate non-essential personnel from the area.
- Ventilate: Ensure adequate ventilation.
- Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[2]
- Containment: Wear full PPE. Cover drains to prevent entry into the sewer system.[3]
- Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®). [3] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Physical and Chemical Properties (Analog Data)

The following data for 2,6-Difluoroaniline (CAS 5509-65-9) is provided for reference.

Property	Value
Appearance	Clear, slightly yellow liquid ^[5]
Odor	Aniline-like ^[5]
Molecular Formula	C ₆ H ₅ F ₂ N ^[5]
Molecular Weight	129.11 g/mol ^[5]
Boiling Point	51-52 °C @ 15 mmHg ^[5]
Density	1.199 g/mL at 25 °C
Flash Point	43 °C ^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [Chemical Identity and Structural Context]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010641#cas-109317-75-1-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com